Film Purity and Electrical Resistivity: TBTDMN vs. TBTDEN in MOCVD-Grown NbN
Under comparable MOCVD growth conditions for NbN films, TBTDMN as a single-source precursor yields heavily carbon-contaminated layers with high specific resistivity, while the diethylamido analog TBTDEN achieves substantially lower resistivity when used with NH₃ co-reactant [1]. This quantitative comparison establishes the inferior performance of TBTDMN for conductive nitride applications.
TBTDEN: 500–600 μΩ·cm
NbCl₅ benchmark: 200 μΩ·cm
| Evidence Dimension | Carbon impurity and specific resistivity in MOCVD NbN films |
|---|---|
| Target Compound Data | C: 26 at.-%; O: 12 at.-%; Specific resistivity: 3600–4000 μΩ·cm |
| Comparator Or Baseline | TBTDEN (Nb(=NtBu)(NEt₂)₃): Specific resistivity 500–600 μΩ·cm with NH₃ co-reactant; benchmark NbCl₅/NH₃ ALD: 200 μΩ·cm |
| Quantified Difference | TBTDMN resistivity is 6–8× higher than TBTDEN (3600–4000 vs. 500–600 μΩ·cm); 18–20× higher than NbCl₅ benchmark |
| Conditions | MOCVD growth of NbN layers; TBTDMN as single-source precursor; TBTDEN with NH₃ as N source using modified AIX-200RF reactor; SNMS analysis |
Why This Matters
For procurement targeting conductive NbN films (gate electrodes, superconducting devices), TBTDMN is unsuitable; TBTDEN or NbCl₅ are the appropriate selections.
- [1] MO CVD Precursor Encyclopedia, 'ALKYLIMIDE-ALKYLAMID: TBTDMN and TBTDEN comparative data'; 'Niobium MOCVD/ALD precursors: NbCl₅ benchmark'. Citing: A. Baunemann et al., J. Chem. Soc., Dalton Trans., 2008, 28, 3715. View Source
